2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide
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Overview
Description
2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide is a synthetic organic compound that features a chlorinated thiophene ring and an oxazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 2-chlorothiophene, undergoes a nucleophilic substitution reaction with a suitable hydroxylating agent to form 2-(2-chlorothiophen-3-yl)ol.
Etherification: The hydroxylated thiophene is then reacted with 2-(1,4-oxazepan-4-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The chlorinated thiophene can be reduced to form the corresponding thiophene derivative without the chlorine atom.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the oxazepane moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-morpholin-4-yl)ethyl]acetamide: Similar structure but with a morpholine ring instead of an oxazepane.
2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-piperazin-4-yl)ethyl]acetamide: Contains a piperazine ring instead of an oxazepane.
Uniqueness
The presence of the oxazepane ring in 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide distinguishes it from similar compounds. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c14-13-11(2-9-20-13)19-10-12(17)15-3-5-16-4-1-7-18-8-6-16/h2,9H,1,3-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNPDDUZMQFEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCNC(=O)COC2=C(SC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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